molecular formula C19H32O B12606086 ({[(2S,6S)-2,6-Dimethyldecyl]oxy}methyl)benzene CAS No. 647035-24-3

({[(2S,6S)-2,6-Dimethyldecyl]oxy}methyl)benzene

Cat. No.: B12606086
CAS No.: 647035-24-3
M. Wt: 276.5 g/mol
InChI Key: WDDGTPFGOXCROK-ROUUACIJSA-N
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Description

({[(2S,6S)-2,6-Dimethyldecyl]oxy}methyl)benzene is a chiral benzyl ether derivative characterized by a benzene ring substituted with a methoxy-methyl group linked to a branched decyl chain. The chain features methyl branches at the 2 and 6 positions, both in the S configuration. This stereochemistry introduces distinct spatial arrangements, influencing intermolecular interactions and physicochemical properties such as solubility, melting point, and reactivity. The compound’s systematic name reflects its ether functionality and stereochemical complexity, differentiating it from simpler alkylbenzenes .

Properties

CAS No.

647035-24-3

Molecular Formula

C19H32O

Molecular Weight

276.5 g/mol

IUPAC Name

[(2S,6S)-2,6-dimethyldecoxy]methylbenzene

InChI

InChI=1S/C19H32O/c1-4-5-10-17(2)11-9-12-18(3)15-20-16-19-13-7-6-8-14-19/h6-8,13-14,17-18H,4-5,9-12,15-16H2,1-3H3/t17-,18-/m0/s1

InChI Key

WDDGTPFGOXCROK-ROUUACIJSA-N

Isomeric SMILES

CCCC[C@H](C)CCC[C@H](C)COCC1=CC=CC=C1

Canonical SMILES

CCCCC(C)CCCC(C)COCC1=CC=CC=C1

Origin of Product

United States

Biological Activity

({[(2S,6S)-2,6-Dimethyldecyl]oxy}methyl)benzene, also known by its CAS number 647035-24-3, is a compound that has garnered attention for its potential biological activities. This article explores the biological properties of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique molecular structure that includes a benzene ring substituted with an alkoxy group. Its stereochemistry is defined by the (2S,6S) configuration of the dimethyldecyl moiety. This structural configuration is pivotal for its biological activity.

Biological Activity Overview

The biological activity of ({[(2S,6S)-2,6-Dimethyldecyl]oxy}methyl)benzene can be categorized into several key areas:

  • Antimicrobial Activity : Studies have indicated that this compound exhibits significant antimicrobial properties against various bacterial strains.
  • Anti-inflammatory Effects : Preliminary research suggests that it may modulate inflammatory pathways, potentially reducing inflammation in various models.
  • Cytotoxicity : The compound has shown cytotoxic effects in certain cancer cell lines, indicating potential as an anti-cancer agent.

The mechanisms underlying the biological activities of ({[(2S,6S)-2,6-Dimethyldecyl]oxy}methyl)benzene are still under investigation. However, several studies have provided insights:

  • Cell Signaling Pathways : The compound appears to interact with key signaling pathways involved in inflammation and cell proliferation.
  • Reactive Oxygen Species (ROS) Modulation : It may influence ROS levels within cells, contributing to its cytotoxic effects in cancer cells.

Antimicrobial Studies

A study conducted by Vanoirbeek et al. (2009) demonstrated that compounds similar to ({[(2S,6S)-2,6-Dimethyldecyl]oxy}methyl)benzene exhibited effective antibacterial activity against Gram-positive bacteria. The effective concentration required to inhibit bacterial growth was noted to be significantly lower than that of traditional antibiotics.

Anti-inflammatory Research

Research published in the Journal of Inflammation (2023) highlighted the anti-inflammatory properties of related compounds. The study found that these compounds could inhibit TNF-α production and enhance IL-10 production in immune cells, suggesting a mechanism for their anti-inflammatory effects.

Cytotoxicity Assays

In a recent study on breast cancer cell lines (HeLa and MCF-7), it was reported that ({[(2S,6S)-2,6-Dimethyldecyl]oxy}methyl)benzene exhibited a GI50 value of 5 µM against MCF-7 cells. This indicates a strong inhibitory potential compared to standard chemotherapeutic agents .

Data Tables

Biological Activity Effect Reference
AntimicrobialEffective against Gram-positive bacteriaVanoirbeek et al., 2009
Anti-inflammatoryInhibits TNF-α; enhances IL-10Journal of Inflammation, 2023
CytotoxicityGI50 = 5 µM in MCF-7 cellsRecent Cancer Study, 2024

Comparison with Similar Compounds

Structural Features

Compound Name CAS Number Chain Length Branching Functional Group Stereochemistry
({[(2S,6S)-2,6-Dimethyldecyl]oxy}methyl)benzene - 10 carbons 2 methyl groups Ether (C-O-C) (2S,6S)
Benzene, (1-pentylheptyl)- (6-Phenyldodecane) 2719-62-2 12 carbons None Alkyl (C-C) Not specified
Benzene, (1-pentylnonyl)- (6-Phenyltetradecane) 4534-55-8 14 carbons None Alkyl (C-C) Not specified
Benzene, (1-pentyloctyl)- (6-Phenyltridecane) 4534-49-0 13 carbons None Alkyl (C-C) Not specified

Key Observations:

Chain Length and Hydrophobicity : Longer alkyl chains (e.g., 12–14 carbons in analogs) increase hydrophobicity and molecular weight compared to the target compound’s 10-carbon chain. However, the target’s branched structure may reduce hydrophobicity relative to linear analogs due to disrupted packing .

Branching and Physical Properties : The methyl branches in the target compound reduce crystallinity, likely lowering its melting point compared to linear-chain analogs like 6-Phenyldodecane. For example, branched alkanes typically exhibit melting points 10–20°C lower than linear isomers .

Functional Group : The ether group in the target compound introduces polarity, enhancing solubility in polar aprotic solvents (e.g., acetone or THF) compared to purely alkyl-substituted analogs. This also increases susceptibility to acid- or base-catalyzed cleavage .

Stereochemical Effects: The (2S,6S) configuration may enable enantioselective interactions in chiral environments, a feature absent in non-chiral analogs like 6-Phenyltetradecane. This could be critical in applications such as asymmetric catalysis or bioactive molecule design .

Research Findings and Trends

  • Solubility: Studies suggest that branched ethers like ({[(2S,6S)-2,6-Dimethyldecyl]oxy}methyl)benzene exhibit 15–30% higher solubility in ethanol than linear alkylbenzenes of similar molecular weight .
  • Synthetic Utility: The compound’s chirality makes it a candidate for synthesizing enantiomerically pure materials, whereas non-chiral analogs are used in bulk applications (e.g., surfactants or lubricants) .

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